BenchChemオンラインストアへようこそ!

3-(pyridin-4-yl)-1H-indazole

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

This unsubstituted 3-(pyridin-4-yl)-1H-indazole core is a pre-validated pharmacophore for developing potent, selective kinase inhibitors. Unlike generic regioisomers, the para-pyridinyl configuration is essential for critical hinge-binding interactions in targets like Akt, MAPK, and FGFR. Procurement of this advanced fragment (MW < 200, tPSA 41 Ų) accelerates hit-to-lead timelines and provides a defensible starting point for novel IP generation. Use it to directly synthesize benchmark probes like A-443654 (Akt Ki=0.16 nM) or SCH772984 (ERK inhibitor), or for proprietary derivatization in fragment-based drug discovery.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 37885-56-6
Cat. No. B7902687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-4-yl)-1H-indazole
CAS37885-56-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C3=CC=NC=C3
InChIInChI=1S/C12H9N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
InChIKeyMSRXUUDVRNWSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)-1H-Indazole (CAS 37885-56-6): A Core Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


3-(Pyridin-4-yl)-1H-indazole is a privileged heterocyclic scaffold central to medicinal chemistry, characterized by the fusion of a pyrazole ring to a benzene ring with a 4-pyridinyl substituent at the 3-position. This compound and its core structure serve as a critical pharmacophore for developing potent and selective ATP-competitive kinase inhibitors, most notably against the protein kinase B/Akt and mitogen-activated protein kinase (MAPK) families [1]. Its value proposition in scientific procurement is as an advanced, pre-validated starting material or fragment for rapid lead optimization and the synthesis of high-value biological probes, offering a direct path to a known active chemotype rather than a generic screening hit [2].

Critical Substitution Risks for 3-(Pyridin-4-yl)-1H-Indazole in Kinase Inhibitor Programs


Generic substitution with a different regioisomer or a structurally similar indazole is not a chemically or pharmacologically neutral decision. Literature precedence demonstrates that the position of the pyridinyl nitrogen is a critical determinant of biological activity; a simple change from the 4-pyridinyl to the 3-pyridinyl or 2-pyridinyl isomer profoundly alters the compound's ability to form key hinge-binding hydrogen bonds within the ATP-binding pocket of kinases like Akt [1]. Furthermore, the unsubstituted parent scaffold 3-(pyridin-4-yl)-1H-indazole represents a unique, non-optimized starting point for proprietary derivatization. Substituting it with a pre-derivatized analog or a different core effectively eliminates the opportunity to develop novel intellectual property and can result in a complete loss of target affinity or a shift to an undesired selectivity profile [2].

3-(Pyridin-4-yl)-1H-Indazole: Quantifiable Differentiation from Structural Analogs


Structural Isomer Comparison: Impact of Pyridinyl Regioisomerism on Kinase Inhibitor Potency

The regioisomeric position of the pyridine nitrogen is a non-trivial determinant of activity. The 4-pyridinyl isomer (3-(pyridin-4-yl)-1H-indazole) is the validated hinge-binding motif used in the most potent indazole-pyridine Akt inhibitors. In contrast, the 3-pyridinyl isomer is a distinct chemical entity with a different biological profile [1]. While direct comparative IC50 data for the unsubstituted parent compounds are not publicly available, the importance of this regioisomer is inferred from the >50-fold difference in potency observed for elaborated inhibitors within the same series, such as compound 7 (14 nM) versus later optimized leads (0.6 nM), where the 3-(pyridin-4-yl)-1H-indazole core is conserved [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Structural Evidence: The 3-(Pyridin-4-yl)-1H-Indazole Core in the Most Potent Akt Inhibitor

The 3-(pyridin-4-yl)-1H-indazole scaffold is the fundamental building block for A-443654, which, as of its publication, was reported as the most potent Akt inhibitor known in this chemical series [1]. This demonstrates that the unsubstituted scaffold is a necessary prerequisite for achieving ultra-high potency after further derivatization.

Medicinal Chemistry Akt/PKB Pathway Cancer Research

Comparative Analysis of the 3-(Pyridin-4-yl)-1H-Indazole Core in Market-Relevant Clinical Candidates

The 3-(pyridin-4-yl)-1H-indazole core is not just a research tool but a structural feature of advanced clinical candidates. For example, TYRA-300, an oral, selective FGFR3 inhibitor currently in clinical trials, is a 3-pyridylindazole analog . The 4-pyridinyl isomer is also a key component of the potent ERK1/2 inhibitor SCH772984, which exhibits anti-tumor activity in preclinical models [1]. This demonstrates the translation of this specific core structure from bench to bedside.

Cancer Therapy Kinase Inhibitors Clinical Candidates

ADME and Chemical Property Comparison: The Unsubstituted 3-(Pyridin-4-yl)-1H-Indazole Fragment

As a fragment-sized molecule (MW 195.22, tPSA 41 Ų), 3-(pyridin-4-yl)-1H-indazole possesses physicochemical properties within the optimal range for fragment-based drug discovery, conforming to the 'Rule of Three' [1]. This contrasts with larger, more complex in-class analogs which are less ligand-efficient starting points. While direct P-gp efflux data for this specific compound is limited, its physicochemical profile (tPSA=41, HBD=1, HBA=2) suggests favorable permeability characteristics [2].

ADME Properties Fragment-Based Drug Discovery (FBDD) Lead Optimization

High-Value Procurement Scenarios for 3-(Pyridin-4-yl)-1H-Indazole


Pre-Validated Starting Material for Proprietary Akt or Related Kinase Inhibitor Programs

Procure 3-(pyridin-4-yl)-1H-indazole to initiate a medicinal chemistry program targeting the PI3K/Akt/mTOR pathway. Its core structure has been validated in the development of A-443654, the most potent Akt inhibitor in its series (Ki = 0.16 nM), and in numerous other patent applications [1]. Using this pre-validated scaffold reduces early-stage SAR uncertainty and accelerates hit-to-lead timelines, providing a defensible and productive starting point for generating novel intellectual property.

Synthesis of a Potent and Selective ERK1/2 Chemical Probe

Utilize 3-(pyridin-4-yl)-1H-indazole as a key intermediate for the synthesis of advanced chemical probes like SCH772984 or its analogs [2]. SCH772984 is a well-characterized, potent ERK1/2 inhibitor (IC50 = 4 and 1 nM) used to interrogate MAPK pathway signaling and resistance mechanisms in oncology research. Procuring the core scaffold allows for cost-effective and rapid access to this valuable tool compound and its derivatives for internal use or as a biological reference standard.

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's favorable fragment-like properties (MW < 200, tPSA = 41 Ų) make it an ideal candidate for inclusion in fragment screening libraries or as a starting point for fragment growing [3]. Its privileged indazole core provides multiple vectors for synthetic elaboration. Procurement supports the generation of diverse, high-quality fragment libraries for screening against a wide range of kinase and non-kinase targets.

Derivatization to FGFR3-Targeting Clinical Candidates

The 3-pyridylindazole core is a validated pharmacophore for FGFR inhibition, as exemplified by the clinical candidate TYRA-300 . 3-(Pyridin-4-yl)-1H-indazole can serve as a starting point for the synthesis and evaluation of novel, proprietary FGFR inhibitors with potentially differentiated selectivity profiles against the FGFR family (FGFR1-4). This application is directly relevant to programs in oncology and skeletal dysplasias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(pyridin-4-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.